molecular formula C8H4BrN3 B13978879 5-Bromo-1H-indazole-7-carbonitrile CAS No. 1360884-94-1

5-Bromo-1H-indazole-7-carbonitrile

Cat. No.: B13978879
CAS No.: 1360884-94-1
M. Wt: 222.04 g/mol
InChI Key: VGFVLTUHQNORHA-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazole-7-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a bromine atom and a cyano group in the 5 and 7 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-indazole-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing yields and minimizing byproducts, often using metal-catalyzed reactions to achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indazole-7-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organometallic reagents, transition metal catalysts like Cu(OAc)2, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of the bromine and cyano groups enhances its binding affinity and specificity .

Properties

IUPAC Name

5-bromo-1H-indazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-1-5(3-10)8-6(2-7)4-11-12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFVLTUHQNORHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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